(1-Methylpyrrolidin-3-yl)methanol hydrochloride
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Overview
Description
(1-Methylpyrrolidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpyrrolidin-3-yl)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 1-methyl-3-pyrrolidinone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the precursor compound. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: (1-Methylpyrrolidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield secondary or tertiary amines, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 1-Methyl-3-pyrrolidinone or 1-methyl-3-pyrrolidinecarboxaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(1-Methylpyrrolidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of (1-Methylpyrrolidin-3-yl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their function. Additionally, its pyrrolidine ring can participate in various chemical interactions, contributing to its overall activity.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.
1-Methylpyrrolidine: Similar to (1-Methylpyrrolidin-3-yl)methanol hydrochloride but lacks the hydroxyl group.
3-Pyrrolidinemethanol: Similar structure but without the methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
(1-methylpyrrolidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-3-2-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSIJGUMSXPLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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